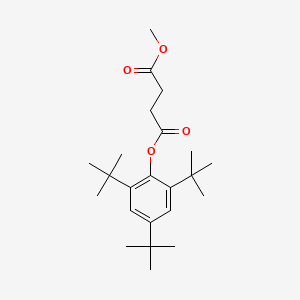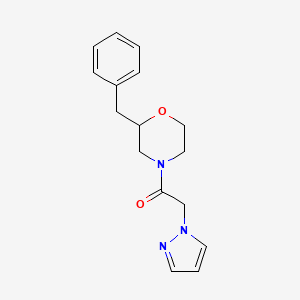
2-benzyl-4-(1H-pyrazol-1-ylacetyl)morpholine
Vue d'ensemble
Description
2-benzyl-4-(1H-pyrazol-1-ylacetyl)morpholine is a compound that belongs to the class of morpholine derivatives. It has been synthesized and studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 2-benzyl-4-(1H-pyrazol-1-ylacetyl)morpholine is not fully understood. However, it has been suggested that the compound inhibits the activity of HDACs by binding to the catalytic site of the enzyme. This leads to an increase in the acetylation of histones, which in turn leads to changes in gene expression. The compound has also been shown to induce apoptosis (cell death) in cancer cells, possibly through the activation of caspases.
Biochemical and Physiological Effects:
2-benzyl-4-(1H-pyrazol-1-ylacetyl)morpholine has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that the compound inhibits the growth of cancer cells and fungi. It has also been shown to reduce inflammation in animal models. The compound has been shown to be relatively non-toxic to normal cells, suggesting that it may have a favorable therapeutic index. However, further studies are needed to determine the safety and efficacy of the compound in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-benzyl-4-(1H-pyrazol-1-ylacetyl)morpholine is that it is relatively easy to synthesize using standard laboratory techniques. It has also been shown to have a range of potential applications in scientific research. However, one limitation is that the mechanism of action of the compound is not fully understood, which may limit its potential as a therapeutic agent. Additionally, further studies are needed to determine the safety and efficacy of the compound in vivo.
Orientations Futures
There are a number of future directions for research on 2-benzyl-4-(1H-pyrazol-1-ylacetyl)morpholine. One direction is to further investigate the mechanism of action of the compound and its potential as a therapeutic agent for cancer, Alzheimer's disease, and other diseases. Another direction is to explore the potential of the compound as a diagnostic tool for Alzheimer's disease. Additionally, further studies are needed to determine the safety and efficacy of the compound in vivo, and to develop new synthetic methods for the compound that may improve its properties.
Applications De Recherche Scientifique
2-benzyl-4-(1H-pyrazol-1-ylacetyl)morpholine has been studied for its potential applications in scientific research. It has been reported to have anticancer, antifungal, and anti-inflammatory activities. It has also been studied for its potential as a diagnostic tool for Alzheimer's disease. The compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. Inhibition of HDACs has been suggested as a potential therapeutic strategy for cancer and other diseases.
Propriétés
IUPAC Name |
1-(2-benzylmorpholin-4-yl)-2-pyrazol-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c20-16(13-19-8-4-7-17-19)18-9-10-21-15(12-18)11-14-5-2-1-3-6-14/h1-8,15H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVMTRPLDNQXNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CN2C=CC=N2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzyl-4-(1H-pyrazol-1-ylacetyl)morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




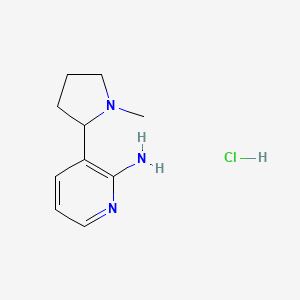
![ethyl 2-methyl-8-(1-methyl-2-pyrrolidinyl)imidazo[1,2-a]pyridine-3-carboxylate hydrochloride](/img/structure/B3819645.png)
![N-methyl-N'-[5-(3-methylbenzyl)-1,3,4-thiadiazol-2-yl]-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]urea](/img/structure/B3819649.png)
![2-{2-[(4-fluorophenyl)thio]ethyl}pyridine oxalate](/img/structure/B3819655.png)
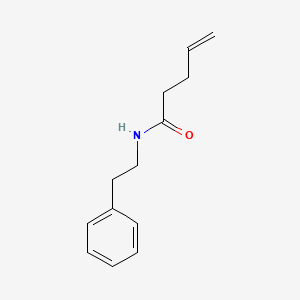
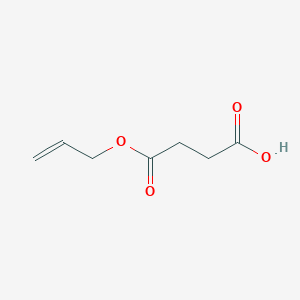
![2-[(anilinocarbonyl)(3-methylbutyl)amino]ethyl phenylcarbamate](/img/structure/B3819675.png)
![3-{1-[1-(2-thienylmethyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}benzoic acid](/img/structure/B3819682.png)
![2-[(3-bromo-4-hydroxy-5-methylphenyl)(3-bromo-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)methyl]benzenesulfonic acid](/img/structure/B3819687.png)
![4,4'-[2,2-propanediylbis(4,1-phenyleneoxy-4,1-phenyleneimino)]bis(4-oxobutanoic acid)](/img/structure/B3819698.png)
![(4-fluorobenzyl){[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B3819699.png)
![2-[(2,4-dinitrophenyl)amino]-5-methylphenol](/img/structure/B3819700.png)
